molecular formula C13H25N B13273458 N-cyclopentylcyclooctanamine

N-cyclopentylcyclooctanamine

Cat. No.: B13273458
M. Wt: 195.34 g/mol
InChI Key: NIEQULWIIFZEKM-UHFFFAOYSA-N
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Description

N-cyclopentylcyclooctanamine is an organic compound with the molecular formula C₁₃H₂₅N It is a secondary amine characterized by a cyclopentyl group attached to a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylcyclooctanamine typically involves the reaction of cyclooctanone with cyclopentylamine. The process can be carried out under mild conditions using a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, ensuring a consistent and high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylcyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted amines depending on the reagents used

Scientific Research Applications

N-cyclopentylcyclooctanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentylcyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctylamine: Similar in structure but lacks the cyclopentyl group.

    Cyclopentylamine: Contains the cyclopentyl group but lacks the cyclooctane ring.

    N-cyclohexylcyclooctanamine: Similar structure with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

N-cyclopentylcyclooctanamine is unique due to the presence of both cyclopentyl and cyclooctane rings, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

N-cyclopentylcyclooctanamine

InChI

InChI=1S/C13H25N/c1-2-4-8-12(9-5-3-1)14-13-10-6-7-11-13/h12-14H,1-11H2

InChI Key

NIEQULWIIFZEKM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC2CCCC2

Origin of Product

United States

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